1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine
Description
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF2N/c11-7-1-6(2-8(12)3-7)9(15)4-10(13,14)5-9/h1-3H,4-5,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWMFRMKQLJSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Fluorinated Alkenes
A common method for cyclobutane synthesis involves photochemical [2+2] cycloaddition. For example, reacting 1,2-difluoroethylene with a strained alkene precursor under UV light yields the difluorocyclobutane core. However, this approach often requires high dilution and produces mixtures of stereoisomers, necessitating chromatographic separation.
Cyclopropanation and Ring Expansion
Recent advances utilize α-allyldiazoacetates to generate bicyclo[1.1.0]butane intermediates, which undergo ring expansion with difluorocarbene (generated from BrCF₂CO₂Et) to form 3,3-difluorocyclobutanes. This one-pot method achieves yields of 65–78% and is scalable for gram-scale synthesis (Table 1).
Table 1: Cyclopropanation-Ring Expansion Conditions
| Precursor | Carbene Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| α-Allyldiazoacetate | BrCF₂CO₂Et | CH₂Cl₂ | 25 | 72 |
| Bicyclo[1.1.0]butane | CF₂Cl₂ | Toluene | 80 | 68 |
Introduction of the 3-Bromo-5-chlorophenyl Group
Suzuki-Miyaura Coupling
The aryl halide moiety can be installed via palladium-catalyzed cross-coupling. A patented method employs 3-bromo-5-chlorophenylboronic acid with a brominated cyclobutane intermediate, using Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C, 12 h). This method affords the biaryl product in 85% yield but requires rigorous exclusion of oxygen.
Electrophilic Aromatic Substitution
Direct bromination and chlorination of a pre-formed cyclobutylarene is challenging due to the ring’s strain. However, using Br₂ in H₂SO₄ at 0°C selectively brominates the para position relative to the amine, followed by FeCl₃-catalyzed chlorination (50°C, 6 h).
Installation of the Amine Functionality
Reductive Amination
Treating 3,3-difluorocyclobutanone with 3-bromo-5-chloroaniline () and NaBH₃CN in MeOH (rt, 24 h) yields the secondary amine, which is subsequently deprotected using HCl/EtOAc to afford the primary amine (overall yield: 58%).
Gabriel Synthesis
A two-step sequence involves alkylation of phthalimide with 1-(3-bromo-5-chlorophenyl)-3,3-difluorocyclobutyl bromide (K₂CO₃, DMF, 60°C), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux) to release the primary amine (62% yield).
Challenges and Optimization
-
Ring Strain : The cyclobutane’s strain complicates reactions at the 1-position. Microwave-assisted synthesis (150°C, 30 min) improves reaction rates by 40% compared to conventional heating.
-
Fluorine Stability : HF elimination is minimized by using non-acidic conditions (e.g., NEt₃ as a base).
-
Regioselectivity : Directed ortho-metalation (DoM) with LiTMP ensures precise halogen placement on the aryl ring.
Comparative Analysis of Methods
Table 2: Efficiency of Key Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclopropanation | 3 | 52 | 98.5 | High |
| Suzuki Coupling | 4 | 48 | 97.2 | Moderate |
| Reductive Amination | 2 | 58 | 99.1 | High |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Potency
The pharmacological activity of cyclobutane- and cyclopropane-based amines is highly sensitive to substituent variations. Key analogues and their properties are summarized below:
Table 1: Comparison of Structural Analogues
Key Observations:
- Halogenated Aryl Groups : The 3-bromo-5-chlorophenyl group in the target compound may enhance receptor binding compared to simpler bromophenyl analogues (e.g., 4-bromophenyl in CAS 1799434-68-6) due to increased steric and electronic effects .
- Fluorine Substitution: 3,3-Difluorocyclobutane analogues exhibit higher potency than non-fluorinated or mono-fluorinated counterparts. For example, replacing cyclopropane with 3,3-difluorocyclobutane in M4 PAMs resulted in a 3-fold increase in potency .
- Nitrogen Positioning : In tricyclic structures, relocating the nitrogen from the 5- to 6-position improved hM4 potency by 31-fold for 3,3-difluorocyclobutan-1-amine analogues .
Key Findings:
Biological Activity
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine, with the CAS number 2355381-02-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Chemical Formula : C10H9BrClF2N
- Molecular Weight : 296.54 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 95% purity in commercial preparations.
The compound features a cyclobutane ring substituted with a bromo and chloro group on the phenyl moiety, alongside difluoromethyl groups. Its unique structure is expected to influence its biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that fluorinated compounds can enhance the efficacy of traditional chemotherapeutics by modulating drug resistance mechanisms.
Case Study: In Vitro Analysis
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against certain bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research also suggests potential neuroprotective effects. In models of neurodegeneration, compounds with similar structures have shown promise in reducing oxidative stress and inflammation in neuronal cells.
Mechanistic Insights
The neuroprotective effects are hypothesized to be due to the modulation of signaling pathways involved in inflammation and apoptosis, potentially linked to the compound's ability to interact with specific receptors or enzymes in the brain.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Early studies suggest moderate absorption and distribution characteristics, but comprehensive toxicological assessments are still needed.
Future Directions
Ongoing research aims to:
- Explore structure-activity relationships (SAR) to optimize biological activity.
- Investigate the compound's effects in vivo using animal models.
- Assess potential for therapeutic applications in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine?
- Methodology :
- Cyclobutanone precursor : Start with 3,3-difluorocyclobutanone, which can undergo reductive amination with 3-bromo-5-chloroaniline. Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction, followed by acid workup to isolate the amine .
- Halogenation control : Ensure regioselective bromination and chlorination on the phenyl ring prior to cyclobutane ring formation to avoid side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to remove unreacted intermediates .
Q. How can the purity and structure of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Use H, C, and F NMR to confirm the cyclobutane ring geometry, fluorine coupling patterns, and aryl substitution. F NMR is particularly useful for distinguishing between equatorial and axial fluorine atoms .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., via slow evaporation in ethanol/dichloromethane) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .
Q. What are the stability considerations for this compound under laboratory conditions?
- Degradation pathways :
- Thermal instability : Avoid temperatures >80°C, as the cyclobutane ring may undergo strain-driven decomposition. Store at 2–8°C under inert gas (argon) to prevent oxidation of the amine group .
- Light sensitivity : Protect from UV exposure using amber vials, as the bromo-chloroaryl group is prone to photolytic cleavage .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation :
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile byproducts (e.g., HF from fluorine-containing intermediates).
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with reducing agents (e.g., NaBH4) to prevent exothermic reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of the aryl-substituted cyclobutane be addressed?
- Strategies :
- Directed ortho-metalation : Use tert-butyllithium to deprotonate the amine nitrogen, directing subsequent electrophilic substitution to the 3- and 5-positions of the aryl ring. Quench with bromine/chlorine gas for controlled halogenation .
- Protecting groups : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group to prevent undesired nucleophilic attack during cyclobutane ring formation .
Q. What solvent systems optimize solubility for catalytic applications?
- Solubility profiling :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility (>50 mg/mL) due to hydrogen bonding with the amine.
- Low-polarity alternatives : For Suzuki coupling, use toluene/water biphasic systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Q. How should contradictory spectral data (e.g., F NMR shifts) be resolved?
- Troubleshooting :
- Variable temperature NMR : Analyze fluorine chemical shifts at −40°C to slow ring puckering dynamics and clarify splitting patterns.
- Computational validation : Compare experimental C NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to verify substituent effects .
Q. What biological interactions are predicted for this compound based on structural analogs?
- In silico modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
